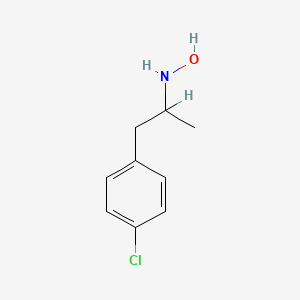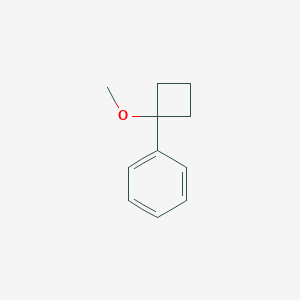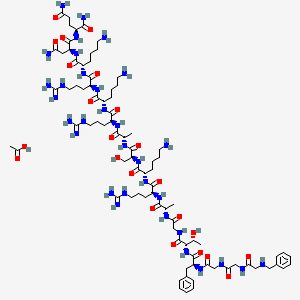
UFP-101 acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UFP-101 acetate is a potent, selective, and competitive silent antagonist for the nociceptin/orphanin FQ receptor (NOP). It exhibits high selectivity, displaying over 3000-fold selectivity over delta, mu, and kappa opioid receptors. This compound is known for its antinociceptive activity, which means it can block the sensation of pain by opposing the action of nociceptin in vivo.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UFP-101 acetate involves the chemical modification of nociceptin/orphanin FQ (N/OFQ) peptide. The key modifications include the substitution of phenylalanine with para-fluorophenylalanine and the addition of arginine and lysine residues . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops maintain high standards of cleanliness and quality control, ensuring that the final product is of high purity and suitable for research purposes.
化学反応の分析
Types of Reactions
UFP-101 acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
UFP-101 acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the NOP receptor system and its interactions with various ligands.
Biology: It is used to investigate the biological functions of the NOP receptor, including its role in pain modulation, stress response, and anxiety.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in conditions such as depression, anxiety, and pain management.
Industry: It is used in the development of new drugs targeting the NOP receptor system.
作用機序
UFP-101 acetate exerts its effects by binding to the NOP receptor with high affinity (pKi = 10.24) and blocking the action of nociceptin . This binding prevents the activation of the NOP receptor, thereby inhibiting the downstream signaling pathways involved in pain perception, stress response, and anxiety . The molecular targets of this compound include the NOP receptor and its associated G-protein coupled signaling pathways .
類似化合物との比較
Similar Compounds
[Nphe1]nociceptin(1-13)NH2: A template molecule for UFP-101, with similar binding properties but lower potency.
Ro 64-6198: A non-peptide NOP receptor antagonist with different pharmacological properties.
[Arg14,Lys15]nociceptin-NH2: Another NOP receptor antagonist with similar binding affinity but different molecular modifications.
Uniqueness of UFP-101 Acetate
This compound is unique due to its high selectivity and potency as a NOP receptor antagonist. The specific modifications in its structure, such as the addition of arginine and lysine residues, enhance its binding affinity and duration of action compared to other similar compounds . This makes this compound a valuable tool for studying the NOP receptor system and its potential therapeutic applications .
特性
分子式 |
C84H142N32O23 |
|---|---|
分子量 |
1968.2 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C82H138N32O21.C2H4O2/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117;1-2(3)4/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98);1H3,(H,3,4)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-;/m0./s1 |
InChIキー |
IIHVDHBXUMDZNU-XLNLJAOCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |
正規SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


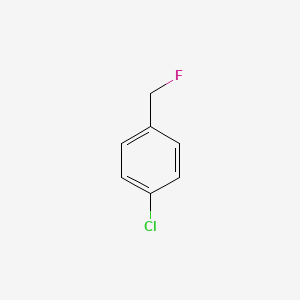
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
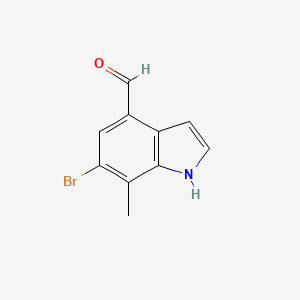
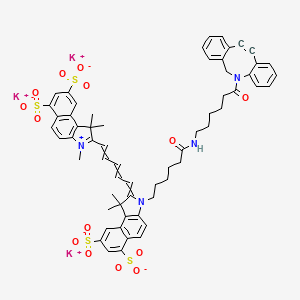
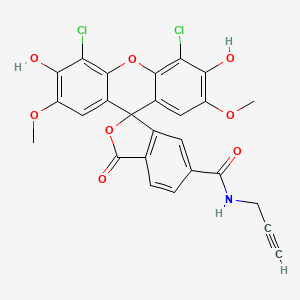
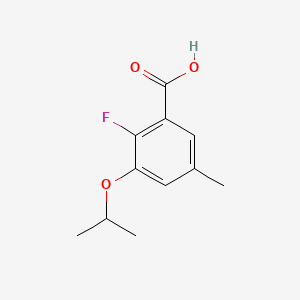
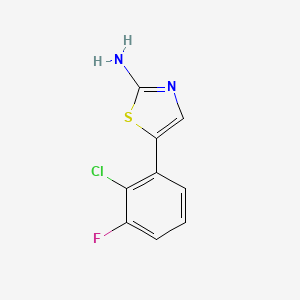
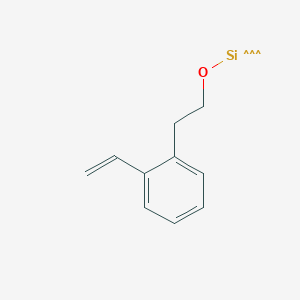
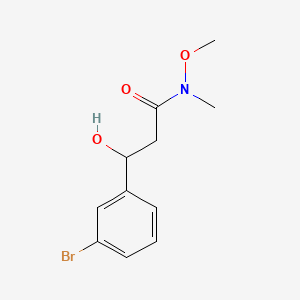
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
